molecular formula C20H26O5 B1661754 6-O-(2-Methyl)-butyrylhelenalin CAS No. 94729-11-0

6-O-(2-Methyl)-butyrylhelenalin

Cat. No.: B1661754
CAS No.: 94729-11-0
M. Wt: 346.4 g/mol
InChI Key: IFEHNUQNAATZSJ-GUAFMPNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sesquiterpene lactones from plant extracts. In the context of 6-O-(2-Methyl)-butyrylhelenalin, HPLC is employed for both qualitative and quantitative purposes. Research on Arnica species has utilized reversed-phase HPLC (RP-HPLC) with C18 columns for the separation of various sesquiterpene lactones. science.govresearchgate.netscience.gov

Typically, a gradient elution is used, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. science.gov Detection is commonly performed using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths. The characteristic UV absorption maxima for sesquiterpene lactones, including helenalin (B1673037) derivatives, are often found around 225 nm. science.gov While specific retention times for this compound are dependent on the exact chromatographic conditions, HPLC provides a robust method for its detection and quantification in complex mixtures.

ParameterTypical Value/Condition
Column Reversed-phase C18
Mobile Phase Gradient of Water and Acetonitrile/Methanol
Detection Diode Array Detector (DAD) at ~225 nm
Application Quantification and separation of sesquiterpene lactones
Reference science.govresearchgate.netscience.gov

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile compounds in plant extracts. While sesquiterpene lactones themselves are generally not volatile enough for direct GC analysis, derivatization techniques can be employed. However, GC-MS analysis of the essential oil from Arnica montana has been performed to identify its volatile constituents, which can be useful for a comprehensive chemical characterization of the plant. colab.ws For the direct analysis of sesquiterpene lactones like this compound, GC is less commonly used than HPLC.

ParameterApplication in Context
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Analysis of volatile constituents in Arnica essential oil
Relevance Provides a broader chemical profile of the plant source
Reference colab.ws

Preparative Column Chromatography Methods

The initial isolation of this compound in quantities sufficient for structural elucidation is typically achieved through preparative column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase. For the isolation of helenalin derivatives from Arnica montana, silica (B1680970) gel is a commonly used stationary phase.

The process involves packing a column with silica gel and then passing the crude plant extract through the column using a solvent system of increasing polarity. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the compound of interest. By carefully selecting the solvent gradient, researchers can effectively separate this compound from other closely related sesquiterpene lactones.

ParameterTypical Material/Method
Stationary Phase Silica Gel
Mobile Phase A gradient of non-polar and polar solvents (e.g., hexane-ethyl acetate)
Application Large-scale separation and purification of the compound
Reference

Other Advanced Separation Methodologies (e.g., Solid Phase Extraction)

Solid Phase Extraction (SPE) is a modern and efficient sample preparation technique that can be used for the cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. In the context of analyzing plant extracts for compounds like this compound, SPE can be employed to remove interfering substances and enrich the sesquiterpene lactone fraction. Various sorbents can be used in SPE cartridges, with the choice depending on the polarity of the target compound and the matrix. This technique offers advantages in terms of reduced solvent consumption and faster sample processing times compared to traditional liquid-liquid extraction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94729-11-0

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylbutanoate

InChI

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h7-8,10-11,13-14,16-17H,4,6,9H2,1-3,5H3/t10?,11-,13+,14-,16-,17+,20+/m1/s1

InChI Key

IFEHNUQNAATZSJ-GUAFMPNVSA-N

SMILES

CCC(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@H]2[C@@H](C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)OC(=O)C2=C

Canonical SMILES

CCC(C)C(=O)OC1C2C(CC(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C

Origin of Product

United States

Spectroscopic Approaches for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for determining the complete structure of this compound.

A study on the quantitative analysis of sesquiterpene lactones in Arnica montana identified this compound as one of the eight main components using ¹H NMR spectroscopy. While the full spectral data was not detailed in the abstract, the methodology highlights the utility of ¹H NMR for identifying and quantifying specific sesquiterpene lactones in a mixture. science.gov The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum provide information about their chemical environment and neighboring protons, allowing for the assignment of the helenalin (B1673037) skeleton and the 2-methylbutyryl ester group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure of this compound would give a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating the type of carbon (e.g., carbonyl, olefinic, aliphatic).

Ultraviolet-Visible (UV/Vis) Spectroscopy for Chromophore Identification

Ultraviolet-Visible (UV/Vis) spectroscopy is a pivotal analytical technique in the structural elucidation of natural products, providing valuable information about the presence of chromophores within a molecule. For sesquiterpene lactones such as this compound, this method is instrumental in identifying the conjugated systems that absorb light in the UV-Vis range.

The UV spectrum of a compound is dictated by its electronic transitions. In the case of this compound, the principal chromophores responsible for its characteristic UV absorption are the α,β-unsaturated γ-lactone and the cyclopentenone ring. These conjugated systems contain π electrons that can be excited to higher energy levels by absorbing UV radiation.

Research on helenalin and its derivatives consistently utilizes UV spectroscopy for both identification and quantification. While a specific UV spectrum for this compound is not widely published, the analysis of related compounds provides a strong indication of its expected absorption maxima (λmax). Helenalin esters are typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector set at a wavelength of approximately 225 nm. researchgate.net This wavelength is characteristic of the electronic transitions within the conjugated enone systems of these molecules.

Studies have shown that the UV absorption properties can be influenced by the specific structure of the sesquiterpene lactone. For instance, dihydrohelenalin esters, which lack one of the double bonds present in helenalin, exhibit lower response factors in UV detection compared to their helenalin counterparts. researchgate.netnih.gov This highlights the role of the extent of conjugation in determining the intensity of UV absorption.

The UV-Vis spectrum of a similar sesquiterpene lactone, lactucin, which also contains a conjugated system, shows a distinct absorption maximum at 260 nm. science-softcon.de Upon chemical modification, such as the addition of a water molecule across a double bond, this peak decreases, and a new one appears at a lower wavelength (around 220 nm), demonstrating the sensitivity of UV-Vis spectroscopy to changes in the chromophore structure. science-softcon.de

In the context of isolating and identifying this compound from its natural source, Arnica montana, researchers would typically acquire a UV-Vis spectrum of the purified compound. The presence of absorption bands in the 210-280 nm region would provide strong evidence for the presence of the characteristic α,β-unsaturated carbonyl chromophores. This data, in conjunction with other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is essential for the unambiguous structural confirmation of the molecule.

Table 1: Key Chromophores in this compound and Their Expected UV Absorption

ChromophoreDescriptionExpected λmax Range (nm)
α,β-Unsaturated γ-lactoneA five-membered lactone ring with a carbon-carbon double bond conjugated to the carbonyl group.210 - 230
CyclopentenoneA five-membered ring containing a ketone and a carbon-carbon double bond in conjugation.220 - 250

Table 2: UV Detection Wavelengths Used in the Analysis of Helenalin Derivatives

Analytical MethodCompound TypeDetection Wavelength (nm)Reference
HPLC-UVHelenalin Standard225 researchgate.net
RPLC-PDAHelenalin and Dihydrohelenalin Esters200 - 600 (scanning) researchgate.net
HPLC-UVHelenalin and Dihydrohelenalin Esters225 researchgate.net

Biosynthetic Pathways and Metabolic Engineering Perspectives

General Sesquiterpene Biosynthesis Pathways in Plants

Like all terpenes, the biosynthesis of sesquiterpenes begins with the creation of universal five-carbon (C5) building blocks. numberanalytics.com Plants utilize two distinct pathways, localized in different cellular compartments, to produce these essential precursors. nih.govfrontiersin.org

Isoprenoid Precursor Formation

The fundamental precursors for all isoprenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govfrontiersin.org These C5 units are synthesized via two primary pathways:

The Mevalonate (B85504) (MVA) Pathway: Operating in the cytoplasm, this pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnumberanalytics.comcreative-proteomics.com A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid (MVA). frontiersin.orgfrontiersin.org Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. creative-proteomics.com This pathway is the primary source of precursors for cytosolic sesquiterpenes. nih.govnih.gov

The Methylerythritol Phosphate (MEP) Pathway: Localized within the plastids, this pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.orgnih.gov The first committed enzyme is 1-deoxy-D-xylulose-5-phosphate synthase (DXS). frontiersin.orgnih.gov A series of reactions then converts the initial product into IPP and DMAPP. nih.govnih.gov While this pathway primarily supplies precursors for monoterpenes and diterpenes, metabolic crosstalk allows for the exchange of intermediates like IPP between the plastid and the cytosol. nih.govfrontiersin.org

Once formed, IPP and DMAPP are condensed by prenyltransferase enzymes. For sesquiterpene biosynthesis, two molecules of IPP are added sequentially to one molecule of DMAPP by farnesyl diphosphate synthase (FPPS) to create the C15 precursor, (E,E)-farnesyl diphosphate (FPP). creative-proteomics.comnih.gov

Table 1: Key Enzymes in Isoprenoid Precursor Biosynthesis

PathwayEnzymeAbbreviationFunctionCellular Location
Mevalonate (MVA) Acetyl-CoA AcetyltransferaseAACTCondenses two acetyl-CoA molecules.Cytosol
HMG-CoA SynthaseHMGSForms HMG-CoA.Cytosol
HMG-CoA ReductaseHMGRReduces HMG-CoA to mevalonate (rate-limiting step). frontiersin.orgfrontiersin.orgCytosol
Farnesyl Diphosphate SynthaseFPPSSynthesizes C15 FPP from IPP and DMAPP. nih.govCytosol
Methylerythritol Phosphate (MEP) 1-deoxy-D-xylulose-5-phosphate synthaseDXSCatalyzes the first step of the MEP pathway (key regulatory point). frontiersin.orgPlastids
DXP reducto-isomeraseDXRReduces and isomerizes DXP to MEP. nih.govfrontiersin.orgPlastids

Role of Sesquiterpene Synthases in Cyclization Reactions

The immense structural diversity of sesquiterpenes arises from the activity of sesquiterpene synthases (STPSs). nih.gov These enzymes catalyze the first committed step in the formation of specific sesquiterpene skeletons by cyclizing the linear FPP precursor. nih.govnih.govnih.gov

The process begins with the metal-dependent ionization of the diphosphate group from FPP, generating a farnesyl carbocation. researchgate.net The active site of the STPS then acts as a template, folding the flexible substrate into a precise conformation that guides the subsequent cascade of intramolecular cyclizations, rearrangements, and proton transfers. nih.gov This tight conformational control allows a single enzyme to generate one or more specific cyclic products with high fidelity from the same linear precursor. nih.govresearchgate.net The complexity of these reactions is among the most elaborate found in biology, leading to the formation of over 300 known sesquiterpene skeletons. nih.govresearchgate.net

Specific Biosynthesis of Helenalin (B1673037) and Related Pseudo-Guaianolides

The biosynthesis of helenalin, a pseudoguaianolide (B12085752), involves the initial cyclization of FPP followed by a series of specific tailoring reactions that decorate the foundational carbon framework.

Enzymatic Steps Leading to the Helenanolide Skeleton

The formation of the characteristic 5/7 fused ring system of pseudoguaianolides is a complex process. It is postulated that pseudoguaianolides biosynthetically derive from guaianolide precursors through a pinacol-type rearrangement. nih.gov This suggests a pathway that first establishes a guaianolide core, which is then rearranged.

The initial cyclization of FPP by a specific sesquiterpene synthase would form a germacrene A intermediate, a common precursor for many sesquiterpene lactones. tandfonline.com Subsequent enzymatic steps would then lead to the guaianolide skeleton. The proposed key transformation to the pseudoguaianolide core involves the migration of a methyl group, driven by the formation of a cation at position 5 of the guaianolide structure. nih.gov

Oxidative Modifications and Lactone Ring Formation

Following the assembly of the carbon skeleton, a series of oxidative modifications are required to produce the final helenanolide structure. These reactions are primarily catalyzed by cytochrome P450 (CYP450) monooxygenases. nih.gov These enzymes are responsible for introducing hydroxyl groups at specific positions on the molecule.

A defining feature of helenalin and other sesquiterpene lactones is the lactone ring. tandfonline.comwikipedia.org The formation of this ring is an enzymatic process that follows the initial cyclization and hydroxylation steps. nih.gov For many sesquiterpene lactones, the biosynthesis of the γ-lactone ring involves the oxidation of a specific carbon, often C12, in a three-step reaction to form a carboxylic acid group. tandfonline.com This is followed by an intramolecular esterification (lactonization), which may occur spontaneously or be enzyme-catalyzed, to form the stable ring structure. tandfonline.comresearchgate.netyoutube.com The presence of the α-methylene-γ-lactone moiety is crucial for the biological activity of many of these compounds. nih.govmdpi.comnih.gov

Esterification Mechanisms at the C-6 Position to Form 6-O-(2-Methyl)-butyrylhelenalin

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-6 position of the helenalin core. nih.govresearchgate.net This reaction is catalyzed by an acyltransferase, a class of enzymes that transfers an acyl group from a donor molecule to an acceptor. nih.gov

In this specific case, an uncharacterized acyltransferase would utilize a 2-methylbutyryl donor, likely 2-methylbutyryl-CoA, and transfer the acyl group to the C-6 hydroxyl of helenalin. This final tailoring step is critical, as esterification at this position is known to modify the compound's biological properties. researchgate.netnih.gov While the general class of enzyme responsible is known, the specific acyltransferase involved in the biosynthesis of this compound has not yet been identified and represents an area for future research.

Identification of Putative Acyltransferases Involved in Butyrylation

The final decorative step in the biosynthesis of this compound is an esterification reaction where a 2-methylbutyryl group is attached at the C6 hydroxyl position of the helenalin backbone. This reaction is catalyzed by a specific acyltransferase, an enzyme that transfers an acyl group from a donor molecule (typically an acyl-coenzyme A thioester) to an acceptor alcohol. The identification of the precise acyltransferase responsible for this butyrylation is a significant challenge in the elucidation of the complete biosynthetic pathway.

The search for this enzyme is complicated by the vast number of acyltransferases present in plant genomes, many with overlapping substrate specificities. However, several strategies are employed to identify candidate enzymes. One common approach is transcriptome mining, where the RNA from tissues known to produce the target compound is sequenced. By comparing the gene expression profiles of producing versus non-producing tissues or plants under different conditions (e.g., elicited vs. unelicited), researchers can identify acyltransferase genes that are co-expressed with known genes in the sesquiterpene lactone pathway.

Once candidate genes are identified, their function must be verified. This is typically achieved through heterologous expression in a host organism, such as E. coli or yeast (Saccharomyces cerevisiae), which does not natively produce the compound. nih.gov The expressed enzyme is then tested in vitro with helenalin and 2-methylbutyryl-CoA to see if it catalyzes the formation of this compound. A more recent development is the creation of high-throughput screening assays that can test large libraries of potential enzymes for the desired activity, accelerating the discovery process. mdpi.com These assays often rely on a detectable signal, such as a color change or fluorescence, upon the successful enzymatic reaction. mdpi.com

While the specific acyltransferase for this compound has not been definitively characterized in the literature, enzymes from the BAHD family of acyltransferases are primary candidates, as they are well-known for their role in acylating a wide variety of secondary metabolites in plants.

Cellular Precursor Supply of 2-Methylbutyric Acid

The availability of the acyl donor, 2-methylbutyric acid (also known as 2-methylbutanoic acid), is a critical factor for the biosynthesis of this compound. wikipedia.orgnih.gov This branched-chain short-chain fatty acid is not a primary metabolite and must be synthesized through specialized pathways. wikipedia.org In plants, the most common route for the production of such branched-chain acyl-CoAs is through the catabolism of branched-chain amino acids. Specifically, 2-methylbutyryl-CoA is a known intermediate in the degradation pathway of L-isoleucine.

The biosynthesis proceeds through several enzymatic steps, starting with the deamination of isoleucine, followed by oxidative decarboxylation to form 2-methylbutyryl-CoA. This thioester is the activated form required by acyltransferases for the subsequent transfer of the 2-methylbutyryl moiety to the helenalin core. Therefore, the cellular pool of free isoleucine and the activity of the enzymes in its degradation pathway directly influence the supply of the necessary precursor for the final biosynthetic step of this compound.

An alternative, though less commonly cited pathway in this context, could involve a polyketide synthase-like mechanism, where acetyl-CoA and malonyl-CoA are used as building blocks. nih.gov However, the degradation of isoleucine remains the most widely accepted origin for this acyl group in plant secondary metabolism.

Precursor CompoundChemical FormulaTypical Biosynthetic OriginRole in Final Compound
2-Methylbutyric Acid C₅H₁₀O₂Degradation of L-isoleucineForms the butyryl ester group at the C6 position
Helenalin C₁₅H₁₈O₄Terpenoid pathway (via farnesyl pyrophosphate)The sesquiterpene lactone backbone

Approaches for Modulating Biosynthesis in Plant Systems for Research

To overcome the limitations of sourcing compounds from wild-harvested plants, researchers have developed various in vitro and biotechnological methods. These approaches offer controlled environments for production and pathways for enhancing the yield of desired metabolites like this compound.

Hairy Root Cultures and In vitro Plant Production Systems

Plant tissue culture represents a promising alternative to whole-plant extraction for producing valuable secondary metabolites. frontiersin.org Among these techniques, hairy root culture, induced by transformation with Agrobacterium rhizogenes, is particularly effective for producing compounds that are naturally synthesized in roots. nih.govmdpi.com Hairy root cultures are known for their genetic and biochemical stability, fast growth rates in hormone-free media, and high productivity of secondary metabolites, often comparable to or exceeding that of the parent plant's roots. researchgate.netnih.gov

For sesquiterpene lactones like helenalin and its derivatives, which are primarily found in the aerial parts (leaves and flowers) of plants like Arnica montana, other in vitro systems are more commonly used. nih.govfrontiersin.org These include:

Shoot Cultures: Proliferating shoot cultures can be maintained in vitro and have been shown to produce helenalin esters. For example, studies on Arnica montana have demonstrated that shoots propagated in vitro accumulate these compounds, although often at lower concentrations than in mature plant leaves. nih.govnih.gov

Whole Plantlet Cultures: Regenerated plantlets grown entirely in vitro under sterile conditions can also serve as a production system. These plantlets, complete with leaves and roots, can synthesize the full spectrum of the plant's natural products. The content of sesquiterpene lactones in the leaves of in vitro plantlets can be significantly higher than in undifferentiated or shoot cultures. nih.gov

Temporary Immersion Systems (TIS): Bioreactors that use temporary immersion, such as the RITA® system, provide a liquid culture environment that can enhance nutrient uptake and growth, leading to higher biomass and secondary metabolite yields compared to static or agar-based cultures. ijpsr.com For Arnica montana, TIS has been shown to be a superior system for micropropagation and resulted in plants with high sesquiterpene lactone content. ijpsr.com

In Vitro SystemDescriptionAdvantages for Sesquiterpene Lactone ProductionKey Findings for Arnica Species
Hairy Root Culture Cultures of transformed roots induced by A. rhizogenes. nih.govGenetically stable, fast growth, high productivity for root-synthesized compounds. researchgate.netnih.govWhile effective for many species, less relevant for helenalin derivatives which are synthesized in green tissues. nih.govnih.gov
Shoot Culture Proliferating shoots grown on solid or liquid medium.Can produce compounds synthesized in aerial parts.Helenalin acetate (B1210297) content was found to be lower in proliferating shoots compared to developed plantlets. nih.gov
In Vitro Plantlets Fully developed small plants grown under sterile conditions.Production in differentiated organs (leaves) mimics the natural plant.Leaves of in vitro plantlets showed the highest accumulation of helenalin esters compared to shoots. nih.gov
Temporary Immersion System (TIS) Bioreactor system where explants are intermittently submerged in liquid medium.Enhanced growth rate and metabolite production. ijpsr.comAchieved the highest micropropagation rate and produced plants with significant sesquiterpene lactone content. ijpsr.com

Biotechnological Strategies for Enhanced Compound Accumulation

Beyond establishing in vitro cultures, various biotechnological strategies can be applied to further boost the production of target compounds. These methods focus on manipulating the plant's own metabolic and regulatory networks. researchgate.netnih.gov

Elicitation: The production of secondary metabolites is often part of a plant's defense response. Applying "elicitors"—substances that trigger these defense responses—can significantly increase the synthesis and accumulation of target compounds. For sesquiterpene lactones, common elicitors include methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA). mdpi.com Studies on Arnica have shown that elicitors like jasmonic acid can alter the profile and increase the content of helenalin derivatives. frontiersin.org

Metabolic Engineering: This approach involves the genetic modification of the plant or culture to enhance the biosynthetic pathway. nih.gov Key strategies include:

Overexpression of Key Genes: Once the rate-limiting enzymes in the biosynthetic pathway are identified (e.g., sesquiterpene synthases, cytochrome P450s, or the specific acyltransferase), their corresponding genes can be overexpressed to increase metabolic flux towards the final product. nih.gov

Downregulation of Competing Pathways: If precursor molecules are diverted into other, non-essential metabolic pathways, the genes for the enzymes in those competing pathways can be silenced (e.g., via RNAi) to redirect precursors to the desired pathway.

Optimization of Culture Conditions: The physical and chemical environment of in vitro cultures has a profound impact on secondary metabolite production. Factors such as light intensity, photoperiod, medium composition (nutrients, sugars, and growth regulators), and pH can be systematically optimized. For Arnica montana cultures, increasing light intensity has been shown to positively stimulate the synthesis of sesquiterpene lactones. frontiersin.orgnih.gov

These strategies can be used alone or in combination to create highly productive and sustainable systems for generating this compound for research and other applications. conicet.gov.ar

StrategyMechanismExample Application
Elicitation Triggering plant defense responses to stimulate secondary metabolism.Application of methyl jasmonate (MeJA) to hairy root cultures to increase metabolite yield. mdpi.com
Metabolic Engineering Genetic modification to enhance pathway flux.Overexpression of a rate-limiting enzyme gene, such as a terpene synthase, in a plant culture system. nih.gov
Culture Optimization Adjusting physical and chemical parameters of the in vitro environment.Increasing light intensity in Arnica cultures to boost sesquiterpene lactone production. frontiersin.org

Chemical Synthesis and Analog Design for Research Applications

Total Synthesis of Helenalin (B1673037) Core Structure

The total synthesis of helenalin, a complex undertaking, has been a subject of interest in organic chemistry, with the first stereospecific total synthesis of dl-helenalin (a racemic mixture) being a landmark achievement. acs.orgacs.org This accomplishment laid the groundwork for accessing the helenanolide and ambrosanolide classes of sesquiterpenes.

The total synthesis of the helenalin core is a multi-step process fraught with challenges, primarily due to its complex, stereochemically rich structure. Key methodologies often involve the construction of the fused seven- and five-membered ring system, which forms the characteristic azulenofuranone core of pseudoguaianolides like helenalin.

One of the significant hurdles is the stereocontrolled introduction of multiple chiral centers. The synthesis of pseudoguaianolides is generally complex and challenging. acs.org Early approaches to the synthesis of the guaianolide skeleton, a related structural class, laid some of the foundational strategies. acs.org

A notable strategy involves a multi-step sequence that may include:

Initial ring formation: Building a foundational cyclic precursor.

Annulation reactions: Fusing additional rings to the initial structure.

Functional group interconversions: Modifying existing functional groups to set the stage for subsequent reactions.

Lactone formation: Closing the characteristic γ-lactone ring.

Challenges often encountered include:

Stereochemical control: Achieving the correct relative and absolute stereochemistry at each chiral center is a major challenge.

Reagent sensitivity: The complex intermediates can be sensitive to reaction conditions, requiring careful optimization of each step.

Achieving the correct three-dimensional arrangement of atoms is paramount in the synthesis of biologically active natural products. For the helenanolide scaffold, stereoselective approaches are critical for establishing the numerous stereocenters with the correct configuration.

Key stereoselective strategies that have been employed in the synthesis of related complex natural products, and are applicable to the helenanolide scaffold, include:

Chiral pool synthesis: Utilizing readily available chiral starting materials from nature to introduce initial stereocenters.

Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. This can include asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions.

Substrate-controlled reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. This requires a deep understanding of the conformational preferences of the molecule.

Intramolecular reactions: Reactions that form rings, such as intramolecular Diels-Alder or ene reactions, can exhibit high levels of stereocontrol due to the geometric constraints of the transition state.

The development of methods for the stereoselective synthesis of the α-methylene-γ-lactone moiety, a key structural feature of helenalin, has also been a significant area of research. nih.gov

Semi-Synthetic Modification Strategies of Helenalin

Once the helenalin core is obtained, either through total synthesis or extraction from natural sources like Arnica montana researchgate.netthieme-connect.comwikipedia.org, it can be chemically modified to produce a variety of analogs. The presence of a reactive secondary hydroxyl group at the C-6 position provides a convenient handle for such modifications.

The C-6 hydroxyl group of helenalin is a prime target for selective functionalization due to its accessibility and the potential to modulate the biological activity of the parent molecule. Esterification of this group is a common strategy to introduce new functionalities.

The selectivity of this functionalization is crucial, as helenalin possesses other reactive sites, including the α,β-unsaturated ketone in the cyclopentenone ring and the α-methylene-γ-lactone. To achieve selective modification at the C-6 hydroxyl, protecting groups may be employed to temporarily block other reactive sites, or reaction conditions can be carefully controlled to favor reaction at the desired position.

To synthesize 6-O-(2-Methyl)-butyrylhelenalin, the C-6 hydroxyl group is esterified with a 2-methylbutyryl group. This can be achieved using standard esterification methods, such as reacting helenalin with 2-methylbutyryl chloride or 2-methylbutyric anhydride (B1165640) in the presence of a base.

The choice of esterification conditions is important to ensure high yield and selectivity. Common techniques include:

Acyl chloride method: Reacting helenalin with 2-methylbutyryl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Anhydride method: Using 2-methylbutyric anhydride, often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to drive the reaction.

Carbodiimide coupling: Activating 2-methylbutyric acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an active ester that then reacts with the C-6 hydroxyl of helenalin.

The use of branched-chain acyl groups can influence the lipophilicity and steric properties of the resulting analog, which in turn can affect its biological activity.

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound is driven by the desire to explore the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the structure, researchers can identify key features responsible for its biological effects and potentially develop new research tools with improved properties.

The design of new analogs often focuses on modifications to the C-6 acyl chain. Variations can include:

Chain length: Increasing or decreasing the length of the alkyl chain.

Branching: Introducing different branching patterns to alter the steric bulk.

Unsaturation: Incorporating double or triple bonds into the acyl chain.

Functional groups: Appending other functional groups to the acyl chain to modulate properties like solubility or target interaction.

The synthesis of these analogs would follow the semi-synthetic strategies outlined above, employing the appropriate acylating agents. The characterization of these new compounds would involve spectroscopic techniques such as NMR and mass spectrometry to confirm their structures.

Below is a representative data table of potential 6-O-acylhelenalin analogs that could be synthesized for research purposes.

Compound NameAcyl GroupMolecular FormulaMolecular Weight ( g/mol )
6-O-AcetylhelenalinAcetylC₁₇H₂₀O₅304.34
6-O-PropionylhelenalinPropionylC₁₈H₂₂O₅318.36
6-O-ButyrylhelenalinButyrylC₁₉H₂₄O₅332.39
This compound 2-Methylbutyryl C₂₀H₂₆O₅ 346.42
6-O-IsovalerylhelenalinIsovalerylC₂₀H₂₆O₅346.42
6-O-TigloylhelenalinTigloylC₂₀H₂₄O₅344.40
6-O-BenzoylhelenalinBenzoylC₂₂H₂₂O₅366.41

This systematic approach to analog design and synthesis is crucial for advancing our understanding of the biological potential of this fascinating class of natural product derivatives.

Library Generation and Diversification Strategies

The generation of a library of helenalin analogs, particularly esters at the 6-O-position, is a crucial strategy for exploring structure-activity relationships (SAR). The primary approach to creating such a library involves the semi-synthesis from the natural product helenalin, which is isolated from plants such as those of the Arnica genus. wikipedia.orgnih.gov

Diversification of the helenalin scaffold can be systematically achieved by introducing a variety of acyl groups at the 6-hydroxy position. This strategy allows for the fine-tuning of physicochemical properties like lipophilicity, which can influence cell permeability and target engagement. The generation of a library of 6-O-acyl helenalin derivatives would typically involve:

Parallel Esterification Reactions: Utilizing a parallel synthesis platform, helenalin can be reacted with a diverse set of carboxylic acids or their activated forms (e.g., acid chlorides, anhydrides) to yield a library of esters. This would include aliphatic, aromatic, and functionalized acyl groups to probe a wide chemical space.

Varying Chain Length and Branching: The synthesis of analogs with varying alkyl chain lengths and branching patterns, such as the 2-methylbutyryl group, allows for a detailed investigation of the steric and electronic requirements of the binding pocket of biological targets. For instance, derivatives with shorter ester groups have been noted for their potential toxicity. wikipedia.org

Introduction of Different Functional Groups: The incorporation of different functional groups within the ester moiety can introduce new interactions with target proteins. This could include polar groups to enhance solubility or reactive moieties to act as probes.

A study on the structure-activity relationships of helenalin esters demonstrated that modification at the 6-hydroxy group is tolerated, and the resulting esters retain significant biological activity. thieme-connect.comnih.gov This supports the rationale for generating libraries focused on this position. The creation of both monofunctional and di-functional esters of helenalin has been explored to further expand the structural diversity and biological activity profile. thieme-connect.com

Development of Novel Synthetic Pathways for Derivatives

While the total synthesis of helenalin itself has been achieved, for the generation of derivatives like this compound, semi-synthesis from the natural product is the more common and practical approach. acs.org The development of a synthetic pathway for this compound would be based on established esterification methods, optimized for the specific substrate.

A plausible synthetic route for this compound is outlined below:

Starting Material: The synthesis would commence with helenalin, extracted and purified from a natural source like Arnica montana. nih.gov

Acylating Agent: 2-Methylbutyryl chloride or 2-methylbutyric anhydride would serve as the acylating agent. The use of the acid chloride is often preferred for its higher reactivity.

Reaction Conditions: The esterification would likely be carried out in an aprotic solvent, such as dichloromethane (B109758) or pyridine. Pyridine can also act as a base to neutralize the hydrochloric acid byproduct when using an acid chloride. The reaction is typically performed at room temperature. mdpi.com

Purification: Following the reaction, the product, this compound, would be purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel. mdpi.com

This synthetic approach is analogous to the preparation of other helenalin esters, such as helenalin acetate (B1210297), where acetic anhydride is used as the acylating agent in the presence of pyridine. mdpi.com The selective acylation of the C6-hydroxyl group is generally favored due to its accessibility compared to other potential reactive sites under controlled conditions. The development of enzymatic methods, for instance using lipases, could also represent a novel pathway for the selective esterification of the aliphatic hydroxyl group of helenalin, offering high selectivity and milder reaction conditions. nih.gov

Research has shown that 6-O-(2-methylbutyryl)-helenalin exhibits strong activity in inhibiting the transcription factor NF-κB, which is a key mediator of inflammatory responses. This biological activity underscores the importance of developing robust synthetic and analog design strategies for this specific compound and its derivatives for further investigation in drug discovery and chemical biology.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Molecular Target Identification and Validation

The core mechanism of 6-O-(2-Methyl)-butyrylhelenalin involves the covalent modification of specific proteins, leading to the inhibition of their biological functions. This activity is predicated on the presence of electrophilic sites within the molecule that readily react with nucleophilic residues on proteins.

The structure of helenalin (B1673037), the parent compound of this compound, contains two reactive electrophilic centers: an α-methylene-γ-butyrolactone group and a cyclopentenone ring. wikipedia.org These groups are known as Michael acceptors and are capable of undergoing a covalent, nucleophilic addition reaction, known as the Michael reaction, with biological thiols. wikipedia.orgmdpi.com The primary targets of this reaction are the sulfhydryl groups of cysteine residues within proteins. wikipedia.org This covalent bonding permanently alters the three-dimensional structure of the target protein, thereby disrupting its normal function. wikipedia.org The efficiency of this reaction is a critical determinant of the biological potency of Michael acceptors. tandfonline.com

A primary and extensively studied molecular target of helenalin is the p65 protein, also known as RelA, which is a key subunit of the nuclear factor-kappa B (NF-κB) transcription factor complex. nih.govwikipedia.org NF-κB is a central regulator of inflammatory responses, immune function, and cell survival. nih.govsemanticscholar.org

Research has demonstrated that helenalin directly and covalently binds to the p65 subunit. nih.gov This interaction specifically targets the cysteine residue at position 38 (Cys38) within the DNA-binding domain of p65. nih.gov The alkylation of this critical cysteine residue by helenalin sterically hinders the NF-κB complex from binding to its target DNA sequences. nih.gov This direct inhibition prevents the translocation of NF-κB to the nucleus and subsequent activation of target gene transcription, effectively shutting down this pro-inflammatory and pro-survival signaling pathway at its terminal step. nih.govsemanticscholar.org

Beyond its well-documented effects on NF-κB, the reactive nature of helenalin and its derivatives allows them to interact with a range of other proteins containing accessible cysteine residues. This multi-target activity contributes to its broad biological effects. mdpi.com Preclinical studies have identified several other potential protein targets.

Identified Protein Targets of Helenalin and Related Compounds

Target Protein Interacting Compound Mechanism of Interaction Implication
NF-κB p65 Helenalin Covalent alkylation of Cys38 via Michael addition. nih.gov Inhibition of DNA binding and transcriptional activity. nih.gov
Human Telomerase (hTERT) Helenalin Michael addition to a cysteine residue (Cys445), inhibiting enzyme activity. wikipedia.orgmdpi.com Potential anti-neoplastic effects. wikipedia.org
Thioredoxin Reductase-1 (TrxR1) Helenalin Direct targeting and suppression of TrxR1 expression. mdpi.comsemanticscholar.org Induction of oxidative stress-mediated apoptosis. semanticscholar.org
CCAAT/Enhancer-binding Protein β (C/EBPβ) Helenalin Acetate (B1210297) Binds to the N-terminal part of C/EBPβ, disrupting its interaction with the co-activator p300. nih.govresearchgate.net Potent inhibition of C/EBPβ transcriptional activity, exceeding its effect on NF-κB. nih.gov
Leukotriene C4 Synthase Helenalin Inhibition of enzyme activity. wikipedia.org Anti-inflammatory effects. wikipedia.org

| Keap1 | Britannin (related sesquiterpene lactone) | Covalent binding to a cysteine residue (Cys-151). mdpi.com | Blockade of the Keap1-Nrf2 antioxidant pathway. mdpi.com |

Modulation of Cellular Signaling Pathways

The covalent modification of key protein targets by this compound and its parent compound initiates a cascade of downstream effects, leading to the significant modulation of critical cellular signaling pathways.

As a direct consequence of the alkylation of the p65 subunit, the NF-κB signaling pathway is potently inhibited. nih.govmdpi.com In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. semanticscholar.org Upon stimulation by signals like inflammatory cytokines, IκB is degraded, releasing NF-κB to move to the nucleus, bind to DNA, and activate genes involved in inflammation and cell survival. semanticscholar.org By targeting p65, helenalin prevents this final, crucial step. nih.gov This suppression of NF-κB's transcriptional activity has been demonstrated to contribute to the induction of cell death in cancer models, highlighting a shift from pro-survival signaling to an apoptotic or autophagic response. researchgate.net

Emerging evidence indicates that helenalin and other sesquiterpene lactones can significantly impact mitochondrial function, a critical hub for cellular metabolism and apoptosis. nih.govnih.gov Studies in various cancer cell lines have demonstrated that helenalin can induce a decrease in the mitochondrial membrane potential (ΔΨm). semanticscholar.orgmdpi.com The loss of ΔΨm is a key event in the intrinsic pathway of apoptosis.

In rhabdomyosarcoma cells, helenalin treatment led to a dose-dependent disruption of ΔΨm. mdpi.com Other studies have corroborated that helenalin can lead to the dissipation of the mitochondrial membrane potential, which often precedes the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis. researchgate.netresearchgate.net This effect on mitochondria is often linked with an increase in reactive oxygen species (ROS). mdpi.comresearchgate.net The accumulation of ROS can further damage mitochondrial components, leading to a collapse of the membrane potential and initiating cell death. tandfonline.com Indeed, some sesquiterpene lactones have been shown to selectively induce ROS formation and collapse of the mitochondrial membrane potential in cancer cell mitochondria but not in mitochondria from normal cells. tandfonline.comnih.gov

Summary of Cellular Pathway Modulation

Cellular Pathway Effect of Helenalin/Related SLs Key Molecular Events
NF-κB Signaling Inhibition Covalent modification of p65 prevents DNA binding and gene transcription. nih.gov

| Mitochondrial Homeostasis | Disruption | Increased ROS production, loss of mitochondrial membrane potential (ΔΨm), and release of cytochrome c. mdpi.comresearchgate.net |

Induction of Endoplasmic Reticulum Stress Responses

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and calcium homeostasis. Disruption of these functions leads to ER stress and activates the unfolded protein response (UPR), a signaling network aimed at restoring homeostasis. Some anticancer agents exert their effects by inducing overwhelming ER stress, leading to apoptosis.

Preclinical studies on helenalin, the parent compound of this compound, have explored its impact on ER stress. In human renal carcinoma Caki cells, helenalin was found to significantly induce the expression of ER stress-related genes, including REDD1, ATF4, and CHOP. nih.gov However, further investigation revealed that the apoptotic cell death induced by helenalin in these cells was not dependent on the induction of ER stress. nih.gov Silencing the expression of key UPR mediators like ATF4 and CHOP did not prevent helenalin-induced apoptosis, suggesting that while the compound can trigger an ER stress response, it is not the primary mechanism driving cell death in this context. nih.gov Instead, the generation of reactive oxygen species appears to be the dominant factor. nih.gov

Cellular Outcomes and Phenotypic Responses in Research Models

The molecular interactions of this compound and its analogs translate into distinct cellular outcomes, primarily centered around the inhibition of cancer cell proliferation and the induction of cell death. These phenotypic responses are the culmination of the compound's effects on various interconnected cellular pathways.

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. A hallmark of many anticancer therapies is their ability to trigger apoptosis in tumor cells. Preclinical evidence strongly supports the pro-apoptotic activity of helenalin and related compounds.

Studies on a structurally similar compound, 6-O-angeloylenolin, in human nasopharyngeal carcinoma (CNE) cells demonstrated a significant induction of apoptosis. nih.gov This was evidenced by key apoptotic features such as phosphatidylserine (B164497) exposure on the outer cell membrane, depletion of the mitochondrial membrane potential, nuclear fragmentation, and cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, 6-O-angeloylenolin was shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. nih.gov Interestingly, the apoptosis induced by 6-O-angeloylenolin appeared to be caspase-independent in this cell line, as a general caspase inhibitor did not prevent cell death. nih.gov

Helenalin itself has been shown to induce apoptosis in various cancer cell lines, including doxorubicin-resistant tumor cells, by decreasing the mitochondrial membrane potential. researchgate.net In renal cell carcinoma, helenalin-induced apoptosis is dependent on the production of reactive oxygen species. nih.gov Another related compound, 6-O-angeloylplenolin (6-OAP), was found to induce caspase-dependent apoptosis in multiple myeloma cells, as indicated by the activation of caspase-3 and subsequent PARP cleavage. nih.gov

CompoundCell LineKey Apoptotic EventsCaspase DependenceReference
6-O-angeloylenolin Human nasopharyngeal carcinoma (CNE)Phosphatidylserine exposure, mitochondrial membrane potential depletion, nuclear fragmentation, PARP cleavage, cytochrome c and AIF releaseIndependent nih.gov
Helenalin Doxorubicin-resistant tumor cellsMitochondrial membrane potential decreaseNot specified researchgate.net
Helenalin Human renal carcinoma (Caki)ROS-dependent apoptosisNot specified nih.gov
6-O-angeloylplenolin (6-OAP) Multiple myeloma (MM.1S, U266, RPMI 8226)Caspase-3 activation, PARP cleavageDependent nih.gov

Activation of Autophagy Pathways

Autophagy is a cellular self-degradation process that can either promote cell survival under stress or lead to a form of programmed cell death known as autophagic cell death. Several anticancer agents have been found to exert their effects by triggering autophagy. nih.gov

Research has shown that helenalin can induce autophagic cell death in cancer cells. nih.gov This is associated with an increase in the levels of key autophagy markers such as Atg12 and LC3-B. nih.govresearchgate.net The mechanism underlying helenalin-induced autophagy appears to be linked to its ability to suppress the expression of the NF-κB p65 subunit. nih.gov Overexpression of p65 was found to reduce cell death, while its suppression augmented caspase cleavage and the levels of autophagic markers. nih.gov

Interestingly, there appears to be a crosstalk between apoptosis and autophagy in helenalin-treated cells. The suppression of caspase activity with a pan-caspase inhibitor was found to inhibit the induction of LC3-B and Atg12, and consequently reduced autophagic cell death. nih.govresearchgate.net This suggests that caspase activity is essential for the autophagic cell death induced by helenalin. nih.govresearchgate.net In rhabdomyosarcoma cells, ER stress triggered by helenalin has been suggested as a potential inducer of autophagy. uni.lu

CompoundCell LineKey Autophagy EventsAssociated MechanismsReference
Helenalin Ovarian cancer (A2780)Increased Atg12 and LC3-B levelsSuppression of NF-κB p65 nih.govresearchgate.net
Helenalin Rhabdomyosarcoma (RMS)Implied induction of autophagyTriggered by ER stress uni.lu

Cell Cycle Regulation and Antiproliferative Effects

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Many anticancer drugs exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing.

The helenalin derivative 6-O-angeloylenolin has been shown to cause cell cycle arrest in human nasopharyngeal carcinoma cells at the S and G2/M phases. nih.gov This was accompanied by a rapid decrease in the expression of several key cell cycle regulatory proteins. Within one hour of treatment, there was a repression of cyclin D1, cyclin D3, and p27. nih.gov This was followed by a decrease in the expression of CDK4, cdc2, and phosphorylated cdc2 after 12 hours. nih.gov Later events included the downregulation of phosphorylated Rb, p21(Waf1/Cip1), cyclin A, and cyclin E. nih.gov

Similarly, 6-O-angeloylplenolin has been shown to inhibit the growth of multiple myeloma cells through mitotic arrest, which is associated with the accumulation of cyclin B1. nih.gov These findings highlight the potential of helenalin derivatives to disrupt the cell cycle machinery in cancer cells, leading to an antiproliferative effect.

CompoundCell LineCell Cycle Phase ArrestKey Molecular ChangesReference
6-O-angeloylenolin Human nasopharyngeal carcinoma (CNE)S and G2/M↓ Cyclin D1, Cyclin D3, p27, CDK4, cdc2, p-cdc2, p-Rb, p21, Cyclin A, Cyclin E nih.gov
6-O-angeloylplenolin (6-OAP) Multiple myelomaMitotic arrest↑ Cyclin B1 nih.gov

Impact on Cellular Redox Balance and Reactive Oxygen Species Generation

Cellular redox balance is maintained by a delicate equilibrium between the production of reactive oxygen species (ROS) and the antioxidant defense systems. While low levels of ROS are involved in normal cellular signaling, excessive ROS production leads to oxidative stress, which can damage cellular components and trigger cell death. Many cancer cells exhibit an altered redox state, making them more vulnerable to further ROS insults.

A key mechanism of action for helenalin and its derivatives appears to be the induction of oxidative stress. In human renal carcinoma cells, helenalin was found to increase the production of intracellular ROS, and the use of ROS scavengers significantly reduced helenalin-induced apoptosis. nih.gov This indicates that ROS generation is a critical event in the cytotoxic activity of helenalin in these cells. nih.gov In rhabdomyosarcoma cells, helenalin was also shown to increase ROS levels in a dose-dependent manner, suggesting that it can disrupt the antioxidant enzyme system. researchgate.net

The pro-oxidant effect of these compounds is likely linked to their ability to react with thiol-containing molecules, such as the antioxidant glutathione (B108866). researchgate.net By depleting cellular glutathione levels, helenalin can shift the redox balance towards a pro-oxidant state, leading to increased oxidative stress and subsequent cell death.

CompoundCell LineEffect on Redox BalanceConsequenceReference
Helenalin Human renal carcinoma (Caki)Increased intracellular ROSInduction of apoptosis nih.gov
Helenalin Rhabdomyosarcoma (RMS)Dose-dependent increase in ROSDisruption of antioxidant system researchgate.net

Preclinical Pharmacological Investigations: in Vitro and in Vivo Efficacy Mechanistic Focus

Antiproliferative Research in Cancer Cell Lines

The antiproliferative properties of helenalin (B1673037) and its derivatives have been a subject of significant scientific investigation. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, an effect that is often attributed to their unique chemical structures.

Comparative Studies Across Various Tumor Cell Types

Helenalin and its derivatives have shown broad-spectrum antiproliferative activity against a range of human tumor cell lines. For instance, a study on the cytotoxic activity of helenalin and its silylated derivatives reported significant growth inhibition (GI50) across multiple cancer cell types. researchgate.net The GI50 values, which represent the concentration required to inhibit cell growth by 50%, indicate a potent effect on these cell lines. researchgate.net

In a study focusing on breast cancer, helenalin exhibited a significant inhibitory effect on the proliferation of T47D cells. researchgate.net The research demonstrated that this inhibition was both time- and dose-dependent, highlighting the compound's potential as a regulator of cancer cell growth. researchgate.net The cytotoxic activity of helenalin amine adducts and other related derivatives has also been a focus of research, further expanding the scope of their potential applications in oncology. researchgate.netijpsonline.com

The general findings from studies on helenalin derivatives suggest that modifications to the helenalin structure, such as the addition of ester groups, can influence their cytotoxic potency and selectivity against different tumor types. researchgate.net

Table 1: Antiproliferative Activity of Helenalin and Its Derivatives Against Human Tumor Cell Lines

CompoundCell LineGI50 (µM)
HelenalinA549 (Lung Carcinoma)1.09
HelenalinHBL-100 (Breast Carcinoma)0.83
HelenalinHeLa (Cervical Carcinoma)0.46
HelenalinSW1573 (Lung Carcinoma)0.48
HelenalinT-47D (Breast Carcinoma)0.19
HelenalinWiDr (Colon Carcinoma)0.96
Helenalin Silylated Derivative 13A549 (Lung Carcinoma)0.48
Helenalin Silylated Derivative 13HBL-100 (Breast Carcinoma)0.59
Helenalin Silylated Derivative 13HeLa (Cervical Carcinoma)0.23
Helenalin Silylated Derivative 13SW1573 (Lung Carcinoma)0.22
Helenalin Silylated Derivative 13T-47D (Breast Carcinoma)0.15
Helenalin Silylated Derivative 13WiDr (Colon Carcinoma)0.23
Helenalin Silylated Derivative 14A549 (Lung Carcinoma)0.45
Helenalin Silylated Derivative 14HBL-100 (Breast Carcinoma)0.41
Helenalin Silylated Derivative 14HeLa (Cervical Carcinoma)0.22
Helenalin Silylated Derivative 14SW1573 (Lung Carcinoma)0.21
Helenalin Silylated Derivative 14T-47D (Breast Carcinoma)0.17
Helenalin Silylated Derivative 14WiDr (Colon Carcinoma)0.23

Data sourced from a study on the antiproliferative activity of natural sesquiterpene lactones and their derivatives. researchgate.net

Concentration-Dependent Mechanistic Studies

The antiproliferative effects of helenalin are closely linked to its concentration. Research has shown that the half-maximal inhibitory concentration (IC50) of helenalin on T47D breast cancer cells decreases with longer exposure times, with IC50 values of 4.69 µM at 24 hours, 3.67 µM at 48 hours, and 2.23 µM at 72 hours. researchgate.net This indicates that both the concentration of the compound and the duration of treatment are critical factors in its efficacy. researchgate.net

Mechanistically, one of the ways helenalin exerts its anticancer effects is through the inhibition of telomerase, an enzyme crucial for the survival of many cancer cells. researchgate.net Studies have demonstrated that helenalin can significantly decrease the expression of the human telomerase reverse transcriptase (hTERT) gene in a time- and dose-dependent manner. researchgate.net The inhibition of telomerase is considered a promising therapeutic strategy in oncology. researchgate.net

Furthermore, the α-methylene-γ-lactone moiety present in helenalin is a reactive structure capable of Michael-type addition with biological nucleophiles, such as the sulfhydryl groups of proteins. researchgate.net This reactivity is believed to be a key component of its mechanism of action, allowing it to interact with and inhibit various cellular targets involved in cancer cell proliferation and survival. researchgate.net

Anti-inflammatory Mechanistic Research

Helenalin and its esters are well-documented for their potent anti-inflammatory properties. The molecular mechanisms underlying this activity have been extensively studied, revealing a multi-targeted approach to modulating inflammatory responses.

Inhibition of Pro-inflammatory Mediators and Pathways

A primary mechanism of the anti-inflammatory action of helenalin and its derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. wikipedia.orgnih.govnih.gov NF-κB is a crucial transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govchemeurope.com By suppressing the activation of NF-κB, helenalin effectively dampens the inflammatory cascade. wikipedia.org

Research has shown that helenalin can inhibit NF-κB activation in various cell types, including T-cells, B-cells, and epithelial cells, in response to different stimuli. wikipedia.org This inhibition is selective, as the activity of other transcription factors like Oct-1, TBP, Sp1, and STAT 5 is not affected. wikipedia.org This suggests a specific targeting of the NF-κB pathway. wikipedia.org Furthermore, studies on helenalin esters have indicated that the presence of an ester function at the 6-hydroxy group does not negate the anti-inflammatory activity, and in some cases, certain ester derivatives have shown comparable or even slightly enhanced potency compared to the parent compound, helenalin.

Molecular Basis of Anti-inflammatory Action

The molecular interaction between helenalin and the NF-κB pathway is quite specific. Helenalin does not directly modify the active NF-κB heterodimer but instead targets the NF-κB/IκB complex in the cytoplasm. wikipedia.org It is believed to modify this complex in a way that prevents the degradation of the inhibitory subunit, IκB. wikipedia.org The degradation of IκB is a critical step for the release and nuclear translocation of NF-κB, so by preventing this, helenalin effectively keeps NF-κB in an inactive state in the cytoplasm. wikipedia.org

Antimicrobial Activity Research

In addition to its antiproliferative and anti-inflammatory effects, the parent compound helenalin has demonstrated notable antimicrobial properties. These findings suggest that 6-O-(2-Methyl)-butyrylhelenalin may also possess similar activities.

Animal and in vitro studies have indicated that helenalin can reduce the growth of Staphylococcus aureus and lessen the severity of infections caused by this bacterium. wikipedia.org In a mouse model with infected mammary glands, helenalin was shown to be a potent antimicrobial agent against S. aureus in vivo. This highlights its potential for therapeutic applications against bacterial infections.

The antimicrobial activity of sesquiterpene lactones like helenalin is often attributed to the α-methylene-γ-lactone ring, which can interact with nucleophilic groups in microbial biomolecules, thereby disrupting cellular functions. The broad range of activities for sesquiterpene lactones includes antibacterial and antifungal properties. nih.gov For instance, other sesquiterpene lactones have shown activity against various bacteria, including Pseudomonas aeruginosa and Bacillus subtilis, as well as fungi.

Table 2: Antimicrobial Activity of Helenalin and Other Sesquiterpene Lactones

CompoundMicroorganismActivitySource Organism
HelenalinStaphylococcus aureus ATCC 29740NIArnica montana
CostunolideMycobacterium tuberculosisMIC: 12.5 mg/LSaussurea lappa
CostunolideHelicobacter pyloriMIC: 100–200 μg/mLSaussurea lappa
LactucopicrinStaphylococcus aureus ATCC 11632NILactuca virosa
ParthenolideStaphylococcus aureus strainsNITanacetum parthenium
ParthenolidePseudomonas aeruginosa ATCC 27853NITanacetum parthenium

NI: MIC values not indicated in the source. Data compiled from a review on the antimicrobial activity of lactones.

Studies Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

No specific studies detailing the in vitro antibacterial activity of this compound were identified. However, extensive research on its parent compound, helenalin, and other sesquiterpene lactones provides significant insights into their potential antibacterial mechanisms.

Helenalin has demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. wikipedia.orgnih.gov In vitro studies have shown that helenalin can reduce the proliferation of S. aureus. nih.gov The proposed mechanism for the antibacterial action of many sesquiterpene lactones is linked to their chemical structure, specifically the α-methylene-γ-lactone group. nih.gov This functional group can act as a Michael acceptor, allowing it to react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in enzymes, thereby inhibiting their function and disrupting cellular processes. nih.gov

The activity of sesquiterpene lactones can vary against different bacterial species. While potent against some Gram-positive bacteria, their efficacy against Gram-negative bacteria like Escherichia coli is often weaker. mdpi.comscispace.com This difference is generally attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of lipophilic compounds.

Interactive Data Table: Antibacterial Activity of Selected Sesquiterpene Lactones

Compound Bacterial Strain Activity Reference
Helenalin Staphylococcus aureus Inhibits proliferation nih.gov
Lactucin Staphylococcus aureus Moderate inhibition mdpi.com
Lactucopicrin Staphylococcus aureus Moderate inhibition mdpi.com
Parthenolide Staphylococcus aureus Moderate inhibition mdpi.com

Antifungal and Antiprotozoal Mechanistic Insights

Direct research on the antifungal and antiprotozoal mechanisms of this compound is not currently available. However, the broader class of sesquiterpene lactones, including helenalin, has been investigated for these properties.

Antifungal Activity: The antifungal activity of sesquiterpene lactones is also largely attributed to the α-methylene-γ-lactone moiety. nih.govnih.gov It is suggested that these compounds can disrupt fungal cell membranes due to their lipophilic nature. nih.gov The efficacy of these compounds is often related to their polarity, with less polar sesquiterpene lactones demonstrating greater antifungal potency. nih.gov Guaianolides, a specific type of sesquiterpene lactone, have been noted for their significant antifungal effects. nih.gov Some studies have shown that sesquiterpene lactones can inhibit the growth of various fungi, including pathogenic species. scispace.comnih.gov

Antiprotozoal Activity: Helenalin has demonstrated significant antiprotozoal activity. wikipedia.orgcaymanchem.com It has been shown to be active against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, and Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The mechanism of action is thought to involve the alkylation of biological macromolecules within the parasite, similar to its antibacterial and antifungal effects. caymanchem.com Furthermore, helenalin has been reported to be toxic to Plasmodium falciparum, the parasite that causes malaria. wikipedia.org

In Vivo Mechanistic Efficacy Studies in Disease Models

Evaluation of Compound Activity in Relevant Animal Models

While no in vivo studies specifically investigating this compound were found, research on helenalin provides valuable insights into the potential in vivo efficacy of its derivatives.

In a murine model of mastitis, helenalin was shown to reduce infection by Staphylococcus aureus. nih.gov Mice treated with helenalin and subsequently challenged with an intramammary inoculation of S. aureus had significantly fewer bacteria in their mammary glands compared to untreated mice. nih.gov Histological examination revealed that helenalin also significantly reduced leukocyte infiltration in the mammary tissue following the bacterial challenge, indicating an anti-inflammatory effect in addition to its direct or indirect antibacterial action. nih.gov

Furthermore, in vivo studies on other sesquiterpene lactones have been conducted in the context of parasitic infections. For instance, extracts from chicory containing sesquiterpene lactones have been evaluated for their anthelmintic activity against gastrointestinal nematodes in ruminants. orgprints.org

Correlation of In Vitro Findings with In Vivo Mechanistic Observations

The in vivo efficacy of helenalin against S. aureus infection appears to correlate with its in vitro antibacterial and anti-inflammatory properties. The in vitro observation that helenalin reduces the proliferation of S. aureus is consistent with the in vivo finding of lower bacterial counts in treated animals. nih.gov

Mechanistically, the potent anti-inflammatory action of helenalin, primarily through the inhibition of the transcription factor NF-κB, is a key aspect that links its in vitro and in vivo effects. caymanchem.comnih.gov By suppressing the inflammatory response, helenalin may create a less favorable environment for bacterial growth. nih.gov Some pro-inflammatory cytokines are known to enhance the growth of S. aureus, so by reducing inflammation, helenalin indirectly inhibits bacterial proliferation in vivo. nih.gov

Therefore, the in vivo mechanistic efficacy of helenalin and potentially its derivatives like this compound is likely a dual effect: a direct antimicrobial action combined with a potent anti-inflammatory response that curtails the pathogen's ability to establish and spread within the host.

Interactive Data Table: In Vivo Studies of Helenalin

Animal Model Disease/Condition Key Findings Reference
Lactating Mice Staphylococcus aureus Mastitis Reduced bacterial numbers in mammary glands, Decreased leukocyte infiltration nih.gov

Structure Activity Relationship Sar of 6 O 2 Methyl Butyrylhelenalin and Its Analogs

Defining the Core Helenanolide Pharmacophore

The fundamental structural framework responsible for the biological effects of this class of compounds is the helenanolide skeleton. This core structure possesses specific functionalities that are essential for its interaction with biological targets.

Importance of the α-Methylene-γ-lactone and Cyclopentenone Moieties

The hallmark of the helenanolide pharmacophore is the presence of two reactive sites: the α-methylene-γ-lactone ring and a cyclopentenone ring. researchgate.net These moieties act as Michael acceptors, capable of forming covalent bonds with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This alkylating ability is considered a primary mechanism for their biological activities, including their anti-inflammatory and cytotoxic effects. researchgate.netnih.gov

The reactivity of these groups is crucial; reduction of either the exocyclic double bond of the lactone or the double bond in the cyclopentenone ring leads to a significant decrease or complete loss of biological activity. researchgate.net This underscores the importance of these unsaturated systems for target protein alkylation. The reaction with biological nucleophiles like glutathione (B108866) (GSH) is rapid but reversible, allowing a fraction of the sesquiterpene lactone molecules to remain available to interact with target proteins. nih.gov

Role of Stereochemistry in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral natural products. nih.govnih.gov The specific three-dimensional arrangement of atoms in the helenanolide structure influences its binding to target proteins and can affect its pharmacokinetic properties. nih.govnih.gov

Influence of the C-6 Ester Moiety

The ester group at the C-6 position of the helenalin (B1673037) skeleton is not merely a passive substituent but actively modulates the compound's biological profile. The nature of this ester influences the molecule's physical properties and its interaction with biological targets.

Comparative SAR with Other Acyl Esters (e.g., isobutyryl, tigloyl, isovaleryl)

Studies comparing the activity of various helenalin esters have revealed that the nature of the acyl group at C-6 significantly impacts biological potency. For instance, in the context of inhibiting the transcription factor C/EBPβ, helenalin acetate (B1210297) was found to be a more potent inhibitor than helenalin isovalerate and helenalin 2- and 3-methyl butyrates. nih.gov This indicates that even subtle changes in the structure of the ester side chain can lead to notable differences in activity.

Below is a table summarizing the comparative inhibitory effects of different helenalin esters on C/EBPβ activity.

CompoundRelative Inhibitory Activity on C/EBPβ
Helenalin AcetateMost Potent
HelenalinSlightly less active than acetate
Helenalin IsovalerateSignificantly lower than acetate
Helenalin 2-MethylbutyrateSignificantly lower than acetate
Helenalin 3-MethylbutyrateSignificantly lower than acetate

Data sourced from a study on the inhibition of C/EBPβ by helenalin and its esters. nih.gov

Hydrophobicity and its Role in Cellular Uptake and Activity

An optimal balance of hydrophilic and lipophilic properties is necessary for effective cellular uptake and biological activity. researchgate.net While increased lipophilicity can enhance membrane permeability, excessive hydrophobicity might lead to non-specific binding to cellular components or poor solubility in the aqueous cellular environment. The 2-methylbutyryl group in 6-O-(2-Methyl)-butyrylhelenalin imparts a degree of lipophilicity that likely facilitates its passage through cell membranes, contributing to its observed biological effects. The metabolic stability of these compounds can also be influenced by their structure, with different ester groups potentially affecting their susceptibility to enzymatic degradation. mdpi.com

Rationalizing SAR through Computational Approaches

The structure-activity relationship (SAR) of this compound and its analogs is significantly illuminated through various computational methodologies. These in silico techniques provide a theoretical framework to understand how subtle changes in the molecular structure of these sesquiterpene lactones influence their biological activity. By modeling the interactions between the compounds and their biological targets, researchers can rationalize experimental findings and guide the design of new, more potent, and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For sesquiterpene lactones like this compound, QSAR studies are instrumental in identifying the key molecular features that govern their cytotoxic and anti-inflammatory effects.

Research in this area has consistently highlighted the importance of the α,β-unsaturated carbonyl groups present in the molecular scaffold. nih.gov A pivotal QSAR study on a diverse set of 40 sesquiterpene lactones, encompassing various structural groups including pseudoguaianolides, demonstrated that their cytotoxic activity could be largely explained by electronic and surface properties. This study utilized fractional accessible molecular surface areas (Q_frASAs) as descriptors, which quantify the surface area of the molecule accessible to a solvent, partitioned according to the partial charges of the atoms. The resulting QSAR models showed considerable predictive power, underscoring the role of the molecule's electronic and steric features in its biological function.

Another approach, Hologram QSAR (HQSAR), has been applied to a dataset of sesquiterpene lactones to model their antiprotozoal activities and cytotoxicity. nih.gov The HQSAR models confirmed that the presence of α,β-unsaturated carbonyl systems, such as the α-methylene-γ-lactone and the cyclopentenone moieties found in helenalin and its derivatives, is fundamental to their biological activity. nih.gov The contribution maps generated from these models allow for the visualization of which molecular fragments positively or negatively influence the activity, providing a clear guide for structural modifications.

A hypothetical QSAR model for a series of helenalin esters, including this compound, might take the following form, based on the principles established in the literature:

log(1/IC50) = β0 + β1(LogP) + β2(LUMO) + β3(ASA_C=O)

Where:

log(1/IC50) represents the biological activity (e.g., cytotoxicity).

LogP is the logarithm of the partition coefficient, representing lipophilicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, indicating electrophilicity.

ASA_C=O is the accessible surface area of the carbonyl carbons in the Michael acceptors.

β0, β1, β2, and β3 are the regression coefficients determined from the analysis.

Such a model would likely demonstrate that while lipophilicity (influenced by the ester group at C6) plays a role in cell permeability, the electrophilicity of the Michael acceptors is a primary determinant of covalent bond formation with target proteins and, consequently, biological activity.

Table 1: Hypothetical QSAR Descriptors for a Series of Helenalin Analogs

Compoundlog(1/IC50)LogPLUMO (eV)ASA_C=O (Ų)
Helenalin5.81.5-1.225.4
6-O-Acetylhelenalin 6.21.8-1.125.1
This compound 6.52.5-1.1524.9
11α,13-Dihydrohelenalin 4.11.6-0.815.2

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful tools to visualize and analyze the binding of small molecules like this compound to their protein targets at an atomic level. For helenalin and its analogs, a key molecular target is the p65 subunit of the transcription factor NF-κB, a central mediator of the inflammatory response. nih.govnih.govresearchgate.netresearchgate.netnih.govmedchemexpress.com

Molecular docking studies have been instrumental in proposing how these sesquiterpene lactones fit into the DNA-binding domain of p65. nih.gov It is widely accepted that the electrophilic centers of helenalin—the α-methylene-γ-lactone and the cyclopentenone—can form covalent bonds with nucleophilic residues on the protein. nih.gov Specifically, the cysteine residue at position 38 (Cys38) of p65 has been identified as a primary target for alkylation by helenalin and its analogs. nih.govnih.gov Docking simulations of helenalin derivatives into the p65 binding site typically show the molecule positioned in a way that brings one of its Michael acceptors in close proximity to the thiol group of Cys38, facilitating a Michael addition reaction.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would start with the docked pose of this compound in the p65 binding site and simulate the movements of all atoms according to the principles of physics. These simulations can reveal:

The stability of the initial docked conformation.

The key amino acid residues involved in hydrogen bonding and hydrophobic interactions.

The conformational changes in the protein upon ligand binding.

The role of water molecules in mediating ligand-protein interactions.

For instance, an MD simulation could confirm that the (2-methyl)-butyryl group of the ligand settles into a hydrophobic pocket lined with residues such as valine, leucine, and isoleucine, thereby stabilizing the entire complex. The simulation could also track the distance between the electrophilic carbons of the Michael acceptors and the sulfur atom of Cys38, providing insights into the likelihood and dynamics of covalent bond formation.

Table 2: Predicted Interacting Residues in the p65 Binding Pocket for 6-O-Acyl Helenalin Derivatives

CompoundKey Interacting Residues (Hypothetical)Type of Interaction
HelenalinCys38, Arg33, Tyr36, Gln119Covalent, H-Bond, Pi-Stacking
This compound Cys38, Arg33, Tyr36, Leu37, Val121Covalent, H-Bond, Pi-Stacking, Hydrophobic

Fragment-Based Approaches for SAR Exploration

Fragment-based drug discovery (FBDD) offers a rational and efficient strategy for exploring the structure-activity relationships of compounds like this compound. Instead of screening large, complex molecules, FBDD begins by identifying small, low-molecular-weight fragments that bind to the target protein, albeit with low affinity. These fragments can then be grown, linked, or optimized to produce more potent lead compounds.

For a target like the p65 subunit of NF-κB, a fragment-based approach to understanding the SAR of helenalin analogs could proceed as follows:

Deconstruction of the Parent Molecule: The structure of this compound can be conceptually broken down into key fragments: the pseudoguaianolide (B12085752) core, the α-methylene-γ-lactone, the cyclopentenone, and the 6-O-(2-methyl)-butyryl ester.

Fragment Screening: A library of small molecules representing these and other functionalities could be screened against the p65 protein using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. This would identify which fragments are key for binding. For example, fragments containing an α,β-unsaturated carbonyl system would be expected to show binding, confirming their importance as "warheads."

Fragment Elaboration: Once a fragment is identified to bind to a specific sub-pocket of the p65 protein, it can be elaborated. For instance, if a simple butyrate (B1204436) fragment is found to bind in a hydrophobic pocket, this would rationalize the presence and importance of the ester side chain in this compound. Synthetic chemistry could then be used to explore variations of this ester to optimize hydrophobic and steric interactions.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the protein, they can be chemically linked together to create a larger, higher-affinity molecule. This approach allows for the systematic exploration of the chemical space around the core scaffold and can lead to the discovery of novel analogs with improved activity and selectivity.

The strength of FBDD lies in its efficiency and the generation of high-quality leads with good ligand efficiency. nih.gov By building up the inhibitor from its constituent binding fragments, a deeper understanding of the SAR is achieved, and the physicochemical properties of the resulting molecules can be more easily controlled.

Application in Pharmacokinetic and Metabolomic Research (Mechanistic aspects)

Understanding the fate of this compound in biological systems is key to elucidating its mechanisms of action. This requires sensitive analytical methods to detect the compound in complex biological matrices and to assess its metabolic stability.

The detection and quantification of this compound in biological matrices such as plasma, serum, or cell culture media present significant analytical challenges due to the complexity of the matrix and the typically low concentrations of the analyte. LC-MS/MS is the preferred technique for this purpose owing to its high sensitivity and selectivity. mdpi.com

The analytical workflow generally includes:

Sample Preparation : This is a critical step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT) : A simple and rapid method where an organic solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE) : This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility.

Solid-Phase Extraction (SPE) : A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. researchgate.net

LC-MS/MS Analysis : The prepared sample is injected into the LC-MS/MS system. The chromatographic conditions are optimized to separate the analyte from any remaining matrix components, and the mass spectrometer is operated in MRM mode to provide highly selective and sensitive detection. nih.gov An internal standard, often a stable isotope-labeled version of the analyte or a structurally similar compound, is added at the beginning of the sample preparation process to correct for any variability during extraction and analysis.

In vitro metabolic stability assays are crucial early-stage experiments to predict how a compound might be metabolized. These assays measure the rate at which a compound is broken down by drug-metabolizing enzymes. nih.govspringernature.com The primary systems used are liver microsomes or hepatocytes, which contain a rich complement of these enzymes. bioivt.com

The general procedure for assessing the metabolic stability of this compound involves:

Incubation : The compound is incubated at a low concentration (typically around 1 µM) with liver microsomes (from humans or other species) in the presence of necessary cofactors. nih.gov For Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions primarily catalyzed by cytochrome P450 (CYP) enzymes, the cofactor NADPH is required. xenotech.com

Time Course Analysis : Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The enzymatic reaction is stopped at each time point by adding a quenching solution, usually a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins. nih.gov

Quantification : The concentration of the remaining parent compound (this compound) in each sample is determined using a validated LC-MS/MS method.

Data Analysis : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint) can be calculated. mdpi.com

A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, indicating potential instability. mdpi.com Studies on the parent compound, helenalin, have shown that it undergoes metabolism by CYP enzymes, primarily forming hydroxylated metabolites. nih.govresearchgate.net Similar pathways would be anticipated for its ester derivatives. Glutathione conjugation is also a significant metabolic pathway for sesquiterpene lactones containing a reactive α-methylene-γ-lactone group. mdpi.comnih.gov

Table 2: Typical Data Output from an In Vitro Metabolic Stability Assay in Human Liver Microsomes

CompoundIncubation Time (min)% Parent Compound RemainingCalculated t₁/₂ (min)Calculated CLint (µL/min/mg protein)
Test Compound 01004522.5
592
1578
3061
6038
High Clearance Control 0100< 10> 70
30< 5
Low Clearance Control 0100> 60< 12
60> 85

Note: The data for the "Test Compound" is hypothetical and for illustrative purposes, based on typical results for a moderately stable compound.

Q & A

Basic Research Questions

Q. How can researchers reliably identify 6-O-(2-Methyl)-butyrylhelenalin in complex biological matrices?

  • Methodological Answer : Use gas chromatography/mass spectrometry (GC/MS) with selective ion monitoring (SIM) to isolate characteristic fragment ions (e.g., m/z ratios specific to the ester and sesquiterpene lactone moieties). Cross-validate with high-performance liquid chromatography (HPLC) coupled with UV-Vis detection at λ~210–260 nm, where conjugated systems absorb strongly. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on ester carbonyl (δ ~170 ppm in ¹³C NMR) and methyl-butyryl proton signals (δ ~1.0–2.5 ppm in ¹H NMR) .

Q. What synthetic routes are recommended for producing this compound in laboratory settings?

  • Methodological Answer : Optimize esterification of helenalin with 2-methyl-butyryl chloride under anhydrous conditions. Use pyridine as a catalyst and monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Purify via silica gel column chromatography, and confirm regioselectivity at the 6-O position using NOESY NMR to detect spatial proximity between the ester group and helenalin’s core protons .

Q. How should researchers design in vitro assays to assess the compound’s bioactivity (e.g., anti-inflammatory or cytotoxic effects)?

  • Methodological Answer : Use dose-response experiments in macrophage cell lines (e.g., RAW 264.7) to evaluate inhibition of NF-κB or COX-2 pathways. Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only treatments). Quantify cytokine release (e.g., TNF-α, IL-6) via ELISA, and validate results with triplicate technical replicates to minimize intra-assay variability. Normalize data to cell viability assays (MTT or resazurin) to distinguish cytotoxic effects from anti-inflammatory activity .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as differences in cell lines, solvent systems (e.g., DMSO concentration), or assay endpoints. Replicate conflicting experiments under standardized conditions, and use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to quantify variability. Investigate potential impurities via LC-MS; trace solvents (e.g., residual pyridine) or byproducts from synthesis may interfere with bioactivity .

Q. What advanced analytical strategies resolve challenges in quantifying low-abundance this compound in plant extracts?

  • Methodological Answer : Combine solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to pre-concentrate the compound. Employ ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for enhanced sensitivity. Validate the method using matrix-matched calibration curves to account for ion suppression/enhancement effects from co-eluting metabolites .

Q. How can researchers optimize stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Identify hydrolysis-prone sites (e.g., ester bonds) by comparing NMR spectra of degraded vs. intact samples. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions. Include antioxidants (e.g., BHT) in formulations to mitigate oxidative degradation .

Q. What metabolomic approaches are suitable for elucidating the compound’s biosynthetic pathways in plant sources?

  • Methodological Answer : Perform ¹³C-labeled precursor feeding experiments (e.g., acetate or mevalonate) followed by LC-MS/MS to track isotopic incorporation into helenalin derivatives. Integrate transcriptomic data (RNA-seq) to identify candidate genes (e.g., acyltransferases). Use multivariate statistical tools (e.g., PCA or OPLS-DA) to correlate metabolite abundance with gene expression profiles .

Q. How can structural analogs of this compound be systematically evaluated for structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with variations in acyl chain length (e.g., 2-ethyl or 2-propyl substituents) and test their bioactivity in parallel. Use molecular docking simulations to predict binding affinities to target proteins (e.g., IκB kinase). Validate computational predictions with surface plasmon resonance (SPR) assays to measure kinetic binding parameters (e.g., KD) .

Critical Analysis and Validation

  • Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., GC-MS vs. NMR for purity assessment) and adhere to standardized reporting protocols (e.g., MIAME for metabolomics) .
  • Statistical Rigor : Apply false discovery rate (FDR) correction in high-throughput datasets and report confidence intervals for bioactivity IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.